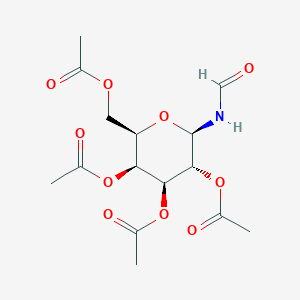
5-Bromo-3-fluoro-2-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFNO3. It is a derivative of benzoic acid and contains bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitrobenzoyl chloride typically involves the nitration of 5-bromo-2-fluorobenzoic acid, followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting 5-bromo-3-fluoro-2-nitrobenzoic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of the nitration and chlorination steps .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic aromatic substitution: The bromine and nitro groups can direct further substitutions on the aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are used.
Electrophilic aromatic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Amino derivatives: Formed from the reduction of the nitro group.
Further substituted aromatic compounds: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-2-nitrobenzoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and as a labeling reagent for biomolecules.
Medicine: In the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: As a precursor in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzoyl chloride depends on its chemical reactivity. The acyl chloride group reacts with nucleophiles, forming covalent bonds with target molecules. The nitro group can undergo reduction to form amino derivatives, which may interact with biological targets. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
5-Bromo-3-fluoro-2-nitrobenzaldehyde: Contains an aldehyde group instead of an acyl chloride.
5-Bromo-3-fluoro-2-nitroaniline: Contains an amino group instead of an acyl chloride.
Uniqueness
5-Bromo-3-fluoro-2-nitrobenzoyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the acyl chloride group makes it a valuable intermediate for further chemical transformations, while the bromine, fluorine, and nitro groups offer diverse reactivity patterns .
Propiedades
Fórmula molecular |
C7H2BrClFNO3 |
|---|---|
Peso molecular |
282.45 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-3-1-4(7(9)12)6(11(13)14)5(10)2-3/h1-2H |
Clave InChI |
ALIDYVIRBQQTTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)Cl)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


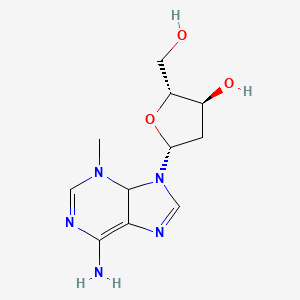
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
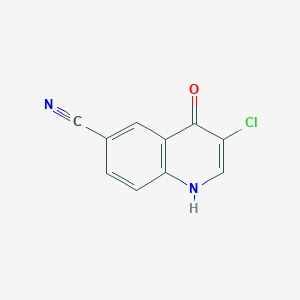

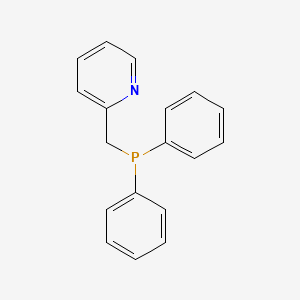

![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
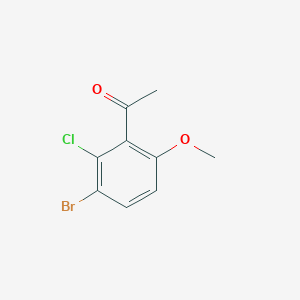
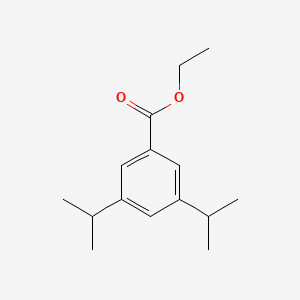

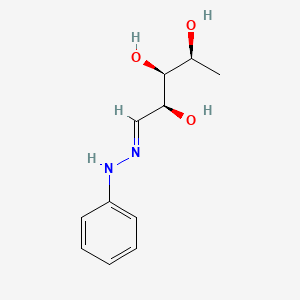
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)

